![molecular formula C13H16N2O2 B3109757 tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-34-7](/img/structure/B3109757.png)
tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate
Vue d'ensemble
Description
tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate: is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
Mécanisme D'action
Target of Action
It’s worth noting that benzimidazole derivatives have been reported to exhibit antimycobacterial properties . They interact with the Pantothenate synthetase of Mycobacterium tuberculosis , which plays a crucial role in the biosynthesis of coenzyme A, an essential cofactor in numerous biochemical reactions.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the target organism or cell
Biochemical Pathways
Given the antimycobacterial properties of benzimidazole derivatives , it can be inferred that the compound may interfere with the biosynthesis of coenzyme A, thereby affecting the metabolic processes dependent on this cofactor.
Result of Action
Benzimidazole derivatives have been reported to exhibit antimycobacterial properties , suggesting that the compound may inhibit the growth of Mycobacterium tuberculosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-phenylenediamine with carboxylic acid derivatives in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and green chemistry principles is also common to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-methyl derivatives .
Applications De Recherche Scientifique
Chemistry: tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and studies .
Medicine: this compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and parasitic diseases. Their efficacy in targeting specific biological pathways is a key area of research .
Industry: In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various applications in material science .
Comparaison Avec Des Composés Similaires
- 1H-benzo[d]imidazole-2-carboxylate
- 2-methyl-1H-benzo[d]imidazole
- tert-butyl-1H-benzo[d]imidazole-1-carboxylate
Uniqueness: tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate is unique due to the presence of both tert-butyl and methyl groups, which confer specific steric and electronic properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to other benzimidazole derivatives .
Propriétés
IUPAC Name |
tert-butyl 2-methylbenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-14-10-7-5-6-8-11(10)15(9)12(16)17-13(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSWGQZBRWJKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)

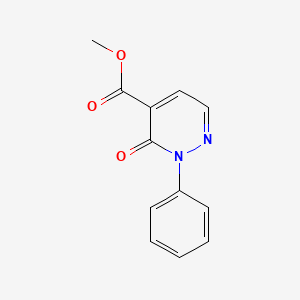
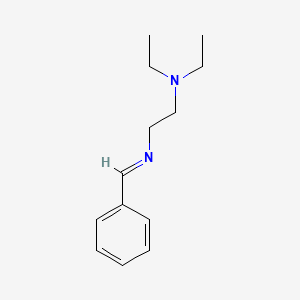
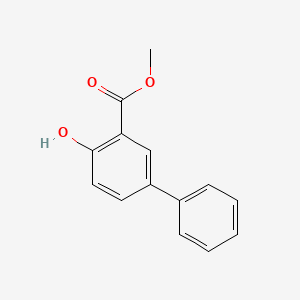
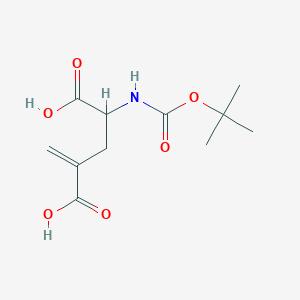
![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)
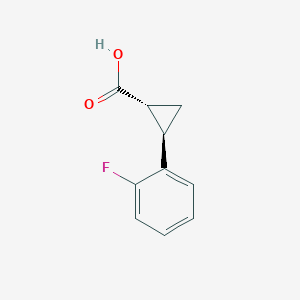

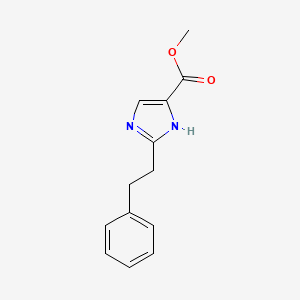
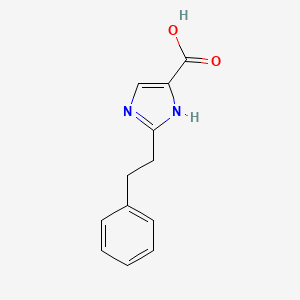
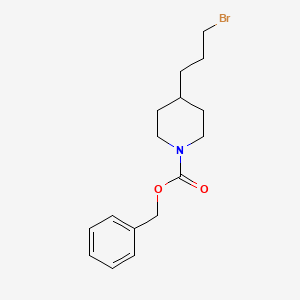
![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)
![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3109771.png)
